molecular formula C17H18O4 B14379388 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one CAS No. 89654-23-9

1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one

Cat. No.: B14379388
CAS No.: 89654-23-9
M. Wt: 286.32 g/mol
InChI Key: LCNNTPVXCXXGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is an organic compound with a complex structure that includes both methoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable reagent. One common method involves the use of nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced using a boron reductant to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process generally involves the same synthetic route as described above but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on serotonin receptors in the brain, similar to other phenylisopropylamine derivatives . This interaction can modulate neurotransmitter release and receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-methoxy-2-phenylethan-1-one is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89654-23-9

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methoxy-2-phenylethanone

InChI

InChI=1S/C17H18O4/c1-19-13-9-10-15(20-2)14(11-13)16(18)17(21-3)12-7-5-4-6-8-12/h4-11,17H,1-3H3

InChI Key

LCNNTPVXCXXGEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C(C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.